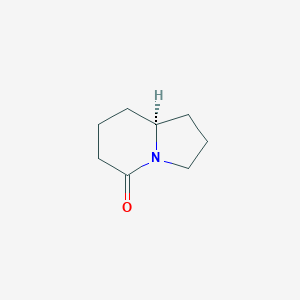![molecular formula C11H8ClN3 B12972382 4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
4-Chloro-1-methylimidazo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methylimidazo[1,5-a]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methyl group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-throughput methods such as microwave-assisted reactions. These methods offer advantages in terms of reaction speed and yield. For example, the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation has been reported to produce 4,5-dihydroimidazo[1,5-a]quinoxalines efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with adenosine and benzodiazepine receptors, as well as various kinases such as SK2, PIM, and IkB.
Pathways Involved: By modulating these targets, the compound can influence various cellular processes, including apoptosis, cell proliferation, and inflammation.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8ClN3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
4-chloro-1-methylimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-13-6-10-11(12)14-8-4-2-3-5-9(8)15(7)10/h2-6H,1H3 |
Clé InChI |
KDYMUHFEELZYMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2N1C3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)






![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)



